molecular formula C13H14N4OS2 B2432115 N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219906-27-0

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B2432115
CAS No.: 1219906-27-0
M. Wt: 306.4
InChI Key: DTGYHGGIZVRXNS-UHFFFAOYSA-N
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Description

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-cyanothioacetamide with a suitable aldehyde to form a thioamide intermediate. This intermediate is then cyclized with hydrazine to form the 1,3,4-thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with a pyridine derivative and a cyclobutanecarboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group on the pyridine ring can yield amines .

Scientific Research Applications

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and thiadiazole derivatives, such as:

Uniqueness

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is unique due to its combination of a pyridine ring, a thiadiazole ring, and a cyclobutanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c18-11(9-4-3-5-9)15-12-16-17-13(20-12)19-8-10-6-1-2-7-14-10/h1-2,6-7,9H,3-5,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGYHGGIZVRXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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